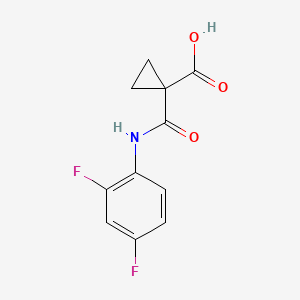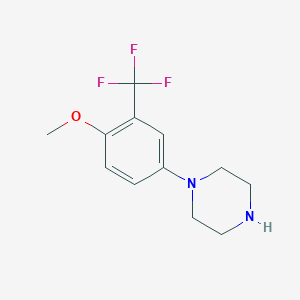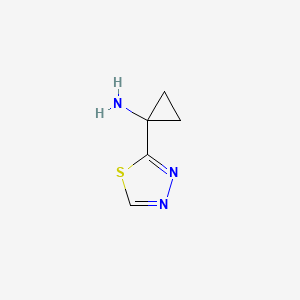![molecular formula C21H29BrN2O2 B8311450 tert-Butyl (R)-2-(5-bromo-2,3-dihydro-1H-inden-1-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B8311450.png)
tert-Butyl (R)-2-(5-bromo-2,3-dihydro-1H-inden-1-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate
Overview
Description
®-tert-butyl 2-(5-bromo-2,3-dihydro-1H-inden-1-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate is a complex organic compound that features a spirocyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups, such as the tert-butyl ester, bromine, and diazaspiro moiety, makes it a versatile molecule for synthetic and analytical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-butyl 2-(5-bromo-2,3-dihydro-1H-inden-1-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate typically involves multi-step organic reactions. One common approach starts with the preparation of the 5-bromo-2,3-dihydro-1H-inden-1-yl intermediate. This intermediate can be synthesized through bromination of 2,3-dihydro-1H-indene, followed by a series of reactions to introduce the diazaspiro moiety and the tert-butyl ester group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are often employed to monitor the reaction progress and ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
®-tert-butyl 2-(5-bromo-2,3-dihydro-1H-inden-1-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as lithium aluminum hydride (LiAlH4), and nucleophiles like sodium azide (NaN3). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, such as azides or amines.
Scientific Research Applications
Chemistry
In chemistry, ®-tert-butyl 2-(5-bromo-2,3-dihydro-1H-inden-1-yl)-2,7-diazaspiro[35]nonane-7-carboxylate is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound is investigated for its potential as a pharmacophore. The presence of the diazaspiro moiety and the bromine atom makes it a candidate for the development of new drugs targeting specific biological pathways. Research is ongoing to explore its efficacy and safety in various therapeutic areas.
Industry
In the industrial sector, ®-tert-butyl 2-(5-bromo-2,3-dihydro-1H-inden-1-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate is used in the development of advanced materials. Its unique properties make it suitable for applications in polymer science, nanotechnology, and other cutting-edge fields.
Mechanism of Action
The mechanism of action of ®-tert-butyl 2-(5-bromo-2,3-dihydro-1H-inden-1-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
5-bromo-2,3-dihydro-1H-indene: A precursor in the synthesis of the target compound.
tert-butyl 2-diazaspiro[3.5]nonane-7-carboxylate: A related compound with a similar spirocyclic structure but lacking the bromine atom.
Uniqueness
®-tert-butyl 2-(5-bromo-2,3-dihydro-1H-inden-1-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate is unique due to the combination of its functional groups and its spirocyclic structure. This combination imparts distinct chemical and physical properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C21H29BrN2O2 |
|---|---|
Molecular Weight |
421.4 g/mol |
IUPAC Name |
tert-butyl 2-[(1R)-5-bromo-2,3-dihydro-1H-inden-1-yl]-2,7-diazaspiro[3.5]nonane-7-carboxylate |
InChI |
InChI=1S/C21H29BrN2O2/c1-20(2,3)26-19(25)23-10-8-21(9-11-23)13-24(14-21)18-7-4-15-12-16(22)5-6-17(15)18/h5-6,12,18H,4,7-11,13-14H2,1-3H3/t18-/m1/s1 |
InChI Key |
CGXUPTKNSUBWKZ-GOSISDBHSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CN(C2)[C@@H]3CCC4=C3C=CC(=C4)Br |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CN(C2)C3CCC4=C3C=CC(=C4)Br |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details












Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
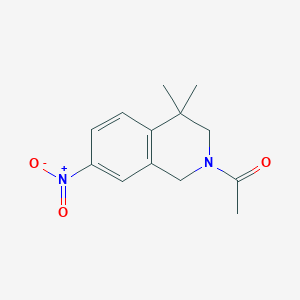
![N,N-Dimethyl-5-[(1-methyl-1H-imidazol-5-yl)carbonyl]pyridin-2-amine](/img/structure/B8311391.png)
![4-Trifluoromethyl-2,2'-bi[1H-imidazole]](/img/structure/B8311407.png)
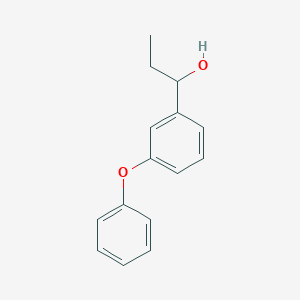
![2-(3-butyn-1-yl)-1H-benz[de]isoquinoline-1,3(2H)-dione](/img/structure/B8311420.png)
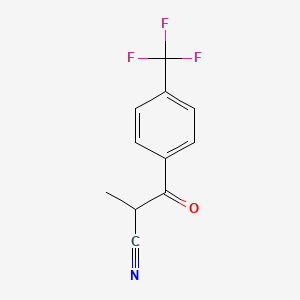
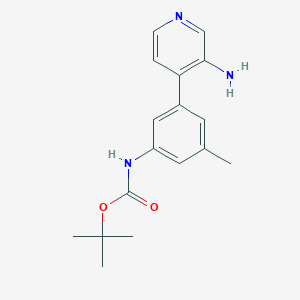
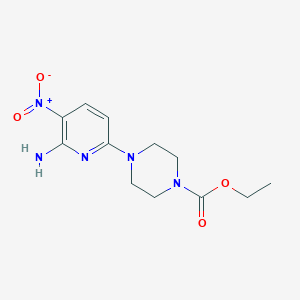
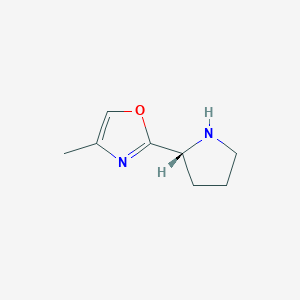
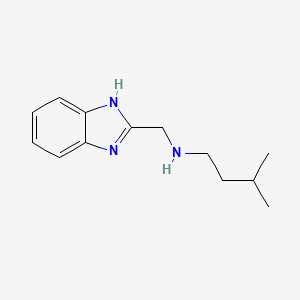
![2-(chloromethyl)-4,6-difluoro-1-methyl-1H-benzo[d]imidazole](/img/structure/B8311463.png)
